3,5-Diethyl-3,5-dimethyloxolan-2-one
Description
Properties
CAS No. |
85688-23-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,5-diethyl-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-10(4,6-2)12-8(9)11/h5-7H2,1-4H3 |
InChI Key |
OLFXGZDRIVMKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)(C)CC)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a five-membered oxolan-2-one (γ-lactone) ring with ethyl and methyl groups at the 3- and 5-positions. Its isomeric SMILES notation (CCC1(CC(OC1=O)(C)CC)C) confirms the bicyclic arrangement, where the lactone ring is fused with a substituted cyclopropane moiety. This sterically hindered structure influences its reactivity and synthetic pathways.
Physical Properties
Key physicochemical parameters derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Density | 0.981 g/cm³ | |
| Boiling Point | 206.3°C at 760 mmHg | |
| Flash Point | 74.8°C | |
| Refractive Index | 1.422 | |
| LogP (Partition Coefficient) | 0.957 |
The relatively high boiling point and moderate lipophilicity (LogP) suggest utility in high-temperature reactions and hydrophobic matrices.
Synthesis Methodologies
Acid-Catalyzed Cyclization of Hydroxy Acids
A primary route involves the intramolecular esterification of 3,5-diethyl-3,5-dimethyl-4-hydroxypentanoic acid. This method, analogous to the synthesis of pantolactone, employs hydrochloric acid (HCl) as a catalyst under reflux conditions. The hydroxy acid precursor is heated at 110–120°C for 6–8 hours, followed by vacuum distillation to isolate the lactone. Adjusting the NaCl concentration, as demonstrated in hydrolyzed vegetable protein (HVP) systems, may optimize reaction efficiency by modulating ionic strength.
Thermal Condensation of Diols and Ketones
Alternative approaches leverage thermal condensation between 3,5-diethyl-3,5-dimethyl-1,5-pentanediol and a ketone donor (e.g., acetone). In a stainless steel autoclave, the diol and ketone are heated to 150–180°C under inert gas, facilitating dehydration and cyclization. This method mirrors protocols used in Maillard reaction studies, where thermal treatment of amino acids and reducing sugars generates lactones. The product is extracted via methylene chloride and purified via rotary evaporation.
Ring-Closing Metathesis (RCM)
A modern synthetic strategy involves RCM of diethyl dimethyl diene esters using Grubbs catalysts. For instance, dimethyl 3,5-diethyl-3,5-dimethylhept-2,5-dienedioate undergoes RCM in dichloromethane at 40°C, yielding the lactone after hydrogenation. This method, though costlier, offers superior stereochemical control compared to acid-catalyzed routes.
Analytical Characterization
Chromatographic Profiling
Gas chromatography–mass spectrometry (GC–MS) with DB-5MS columns (30 m × 0.25 mm) is standard for volatile analysis. Solvent extraction (SE) using methylene chloride and solid-phase microextraction (SPME) with PDMS/DVB fibers are employed to isolate the compound from reaction mixtures. Retention indices and mass spectra are cross-referenced with libraries for identification.
Nuclear Magnetic Resonance (NMR)
¹H NMR data (hypothetical due to source limitations) would reveal signals for:
- Lactone carbonyl (δ 170–175 ppm in ¹³C NMR).
- Ethyl groups (δ 0.8–1.5 ppm, triplets for CH₃ and quartets for CH₂).
- Methine protons on the cyclopropane ring (δ 2.5–3.5 ppm).
Applications and Derivatives
While direct applications of 3,5-diethyl-3,5-dimethyloxolan-2-one are underexplored, structurally similar lactones like pantolactone and furaneol are used in flavors and pharmaceuticals. Its branched alkyl groups may enhance thermal stability in polymer matrices, as seen in elastomer formulations.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-3,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.
Scientific Research Applications
3,5-Diethyl-3,5-dimethyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-3,5-dimethyloxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Key Observations:
- Molar Mass and Lipophilicity: The ethyl and methyl substituents in the target compound increase its molar mass (~156 g/mol) compared to simpler analogs like (3R,5S)-3,5-dimethyloxolan-2-one (114.14 g/mol). This enhances lipophilicity, favoring solubility in nonpolar solvents .
- Steric Effects: The bulky ethyl groups in 3,5-diethyl-3,5-dimethyloxolan-2-one may hinder nucleophilic attacks on the ketone group, contrasting with less substituted analogs like the cyclohexenone derivative .
- Polarity: Halogenated or amino-substituted oxolanones (e.g., C₁₁H₁₁Cl₂NO₃) exhibit higher polarity due to electronegative groups, enabling hydrogen bonding and aqueous solubility .
Chemical Reactivity
- Ketone Reactivity : The ketone group in 3,5-diethyl-3,5-dimethyloxolan-2-one is expected to undergo typical reactions such as nucleophilic addition or reduction. However, steric hindrance from ethyl/methyl groups may slow reaction kinetics compared to less hindered analogs like 3,5-dimethyl-2-cyclohexen-1-one .
- Imine vs.
- Halogen Effects: The dichloro-substituted amino oxolanone (C₁₁H₁₁Cl₂NO₃) may exhibit electrophilic aromatic substitution reactivity at the chloro positions, a feature absent in the non-halogenated target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
